![molecular formula C26H21ClN4O2S B6429633 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 2034571-86-1](/img/structure/B6429633.png)
2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C26H21ClN4O2S and its molecular weight is 489.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is 488.1073748 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
The compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . It has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Anticancer Agents
Pyrido[2,3-d]pyrimidines, a class of compounds to which the given compound belongs, have been studied for their potential as anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antimicrobial Agents
Pyrazolo[4,3-d]pyrimidines, another class of compounds related to the given compound, have been studied for their antimicrobial properties .
Antitubercular Agents
The compound has been explored for its potential as an antitubercular agent .
Antiviral Agents
Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral agents .
CNS Depressive Agents
Pyrazolo[3,4-d]pyrimidines have also been reported to have CNS depressive effects .
Anticonvulsant Agents
Pyrazolo[3,4-d]pyrimidines have been reported to have anticonvulsant activities .
Antipyretic Agents
Pyrazolo[3,4-d]pyrimidines have been reported to have antipyretic activities .
Mechanism of Action
Target of Action
Similar triazole-pyrimidine hybrid compounds have been shown to interact withATF4 and NF-kB proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
The compound likely interacts with its targets (ATF4 and NF-kB proteins) to exert its effects Molecular docking studies have shown that similar compounds have favorable interactions with the active residues of these proteins .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been suggested to inhibit ER stress , apoptosis , and the NF-kB inflammatory pathway . ER stress and apoptosis are involved in cell survival and death, while the NF-kB pathway plays a key role in immune and inflammatory responses .
Result of Action
The compound has been shown to have promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2S/c1-15-21(29-24(33-15)17-8-5-9-18(27)12-17)14-34-26-30-22-20(16-6-3-2-4-7-16)13-28-23(22)25(32)31(26)19-10-11-19/h2-9,12-13,19,28H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEOINKILZMNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(C(=O)N3C5CC5)NC=C4C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one |
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